(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride is an organic compound with the molecular formula C10H16N2·2HCl It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4,6-trimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may yield amines.
Scientific Research Applications
(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine: A simpler derivative of hydrazine with a benzyl group.
Phenylhydrazine: A derivative of hydrazine with a phenyl group.
(2,4,6-Trimethylphenyl)hydrazine: A similar compound with a 2,4,6-trimethylphenyl group instead of a 2,4,6-trimethylbenzyl group.
Uniqueness
(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other hydrazine derivatives.
Biological Activity
(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride is a hydrazine derivative notable for its unique chemical structure, characterized by three methyl groups on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The following sections explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H14Cl2N2
- Molecular Weight : Approximately 209.12 g/mol
- Structure : The presence of methyl groups at the 2, 4, and 6 positions enhances the compound's reactivity and solubility in biological systems.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
-
Antitumor Activity :
- Studies indicate that hydrazine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. This effect is particularly noted in various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound could induce apoptosis in T47D breast cancer cells by activating caspase pathways .
-
Antioxidant Properties :
- The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress in cells. This activity is linked to its ability to scavenge free radicals .
- Research Findings : Comparative studies have indicated that this compound outperforms some known antioxidants in specific assays .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzylhydrazine | Benzyl group attached to hydrazine | Building block in drug design |
4-Methylbenzylhydrazine | Methyl group at para position | Distinct biological activity profiles |
1-(2-Methylphenyl)hydrazine | Methyl substitution on phenyl ring | Anti-inflammatory properties |
3-(Trifluoromethyl)benzylhydrazine | Trifluoromethyl group on benzene | Enhanced lipophilicity |
The trimethyl substitution pattern on this compound significantly influences its reactivity and biological activity compared to these similar compounds.
Applications in Research and Medicine
The versatility of this compound extends to various applications:
- Drug Development : Its antitumor and neuroprotective properties make it a candidate for further development as a therapeutic agent.
- Chemical Synthesis : Utilized as a reagent in organic synthesis due to its nucleophilic properties.
- Biological Studies : Interaction studies with biological targets provide insights into its therapeutic potential and safety profiles.
Properties
Molecular Formula |
C10H18Cl2N2 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-8(2)10(6-12-11)9(3)5-7;;/h4-5,12H,6,11H2,1-3H3;2*1H |
InChI Key |
GXPFUNDGHGOYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNN)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.